Cas no 1260773-83-8 (3-(3-fluoro-4-methylphenyl)azetidine)

3-(3-fluoro-4-methylphenyl)azetidine structure
1260773-83-8 structure
商品名:3-(3-fluoro-4-methylphenyl)azetidine
CAS番号:1260773-83-8
MF:C10H12FN
メガワット:165.207386016846
CID:5948037
PubChem ID:126972290

3-(3-fluoro-4-methylphenyl)azetidine 化学的及び物理的性質

名前と識別子

    • Azetidine, 3-(3-fluoro-4-methylphenyl)-
    • 3-(3-fluoro-4-methylphenyl)azetidine
    • 1260773-83-8
    • EN300-1850238
    • インチ: 1S/C10H12FN/c1-7-2-3-8(4-10(7)11)9-5-12-6-9/h2-4,9,12H,5-6H2,1H3
    • InChIKey: VCXPXMYKFUZLNH-UHFFFAOYSA-N
    • ほほえんだ: N1CC(C2=CC=C(C)C(F)=C2)C1

計算された属性

  • せいみつぶんしりょう: 165.095377549g/mol
  • どういたいしつりょう: 165.095377549g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 12Ų

じっけんとくせい

  • 密度みつど: 1.089±0.06 g/cm3(Predicted)
  • ふってん: 242.9±28.0 °C(Predicted)
  • 酸性度係数(pKa): 10.42±0.40(Predicted)

3-(3-fluoro-4-methylphenyl)azetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1850238-0.5g
3-(3-fluoro-4-methylphenyl)azetidine
1260773-83-8
0.5g
$1014.0 2023-09-19
Enamine
EN300-1850238-2.5g
3-(3-fluoro-4-methylphenyl)azetidine
1260773-83-8
2.5g
$2071.0 2023-09-19
Enamine
EN300-1850238-5.0g
3-(3-fluoro-4-methylphenyl)azetidine
1260773-83-8
5g
$3396.0 2023-05-26
Enamine
EN300-1850238-0.25g
3-(3-fluoro-4-methylphenyl)azetidine
1260773-83-8
0.25g
$972.0 2023-09-19
Enamine
EN300-1850238-1g
3-(3-fluoro-4-methylphenyl)azetidine
1260773-83-8
1g
$1057.0 2023-09-19
Enamine
EN300-1850238-0.05g
3-(3-fluoro-4-methylphenyl)azetidine
1260773-83-8
0.05g
$888.0 2023-09-19
Enamine
EN300-1850238-0.1g
3-(3-fluoro-4-methylphenyl)azetidine
1260773-83-8
0.1g
$930.0 2023-09-19
Enamine
EN300-1850238-10.0g
3-(3-fluoro-4-methylphenyl)azetidine
1260773-83-8
10g
$5037.0 2023-05-26
Enamine
EN300-1850238-1.0g
3-(3-fluoro-4-methylphenyl)azetidine
1260773-83-8
1g
$1172.0 2023-05-26
Enamine
EN300-1850238-5g
3-(3-fluoro-4-methylphenyl)azetidine
1260773-83-8
5g
$3065.0 2023-09-19

3-(3-fluoro-4-methylphenyl)azetidine 関連文献

3-(3-fluoro-4-methylphenyl)azetidineに関する追加情報

Comprehensive Overview of 3-(3-fluoro-4-methylphenyl)azetidine (CAS No. 1260773-83-8): Properties, Applications, and Industry Insights

In the rapidly evolving field of pharmaceutical and agrochemical research, 3-(3-fluoro-4-methylphenyl)azetidine (CAS No. 1260773-83-8) has emerged as a compound of significant interest. This heterocyclic organic molecule, characterized by its unique azetidine ring and fluoro-methylphenyl substitution, offers versatile applications in drug discovery and material science. Its molecular structure, combining a fluorinated aromatic moiety with a saturated nitrogen-containing ring, makes it a valuable building block for designing bioactive molecules.

The compound's CAS registry number 1260773-83-8 serves as a critical identifier in chemical databases, ensuring precise tracking in research publications and patent filings. Recent studies highlight its potential as a pharmacophore in developing kinase inhibitors and GPCR-targeted therapies, aligning with the growing demand for precision medicine solutions. The fluoro substitution at the 3-position and methyl group at the 4-position of the phenyl ring contribute to enhanced metabolic stability and membrane permeability—key considerations in modern drug design paradigms.

From a synthetic chemistry perspective, 3-(3-fluoro-4-methylphenyl)azetidine exemplifies the trend toward sp3-rich architectures in medicinal chemistry, addressing the industry's shift from flat aromatic systems to three-dimensional structures. This aligns with Google Scholar's most-searched terms like "saturated heterocycles in drug discovery" and "fluorine in pharmaceuticals," reflecting researchers' focus on improving compound properties through strategic fluorination and ring saturation.

The compound's thermal stability (typically stable below 250°C) and moderate lipophilicity make it suitable for high-throughput screening platforms. Analytical data from recent patents suggest its utility in creating bioisosteres for existing drug scaffolds, particularly in CNS-targeted therapies where the azetidine ring's conformational restriction proves advantageous. These characteristics respond directly to frequent search queries such as "azetidine derivatives for CNS drugs" and "fluorinated building blocks," demonstrating its relevance to current research trends.

In material science applications, the 3-(3-fluoro-4-methylphenyl)azetidine scaffold shows promise for developing liquid crystal precursors and polymeric additives, capitalizing on the dipole moment introduced by the fluoro substituent. This dual applicability in life sciences and advanced materials positions the compound as a multipurpose intermediate, answering industry needs for versatile chemical platforms—a topic generating substantial interest in ACS and RSC publications.

Quality standards for CAS No. 1260773-83-8 typically require ≥95% purity (HPLC), with strict control of genotoxic impurities—a critical compliance aspect given recent FDA guidance. The compound's structure-activity relationship (SAR) studies frequently appear in literature discussing allosteric modulators, connecting to trending searches about "next-generation drug targets." Its molecular weight of 165.19 g/mol and calculated LogP of ~2.1 make it particularly interesting for blood-brain barrier penetration studies.

As the pharmaceutical industry increasingly prioritizes fragment-based drug discovery, the compact yet functionalized nature of 3-(3-fluoro-4-methylphenyl)azetidine offers distinct advantages. Patent analysis reveals its incorporation in PROTAC designs and covalent inhibitor platforms, addressing two of the most searched topics in recent medicinal chemistry forums. The compound's crystallinity and solubility profile (soluble in DMSO, methanol) further enhance its utility in automated synthesis platforms.

Environmental and regulatory aspects of 1260773-83-8 follow standard protocols for fluorinated compounds, with proper waste handling procedures. Its emergence coincides with rising interest in green chemistry approaches for heterocycle synthesis, as evidenced by search trends for "catalytic azetidine formation." The compound's stability under physiological pH conditions makes it particularly valuable for in vivo studies, a key requirement in contemporary translational research pipelines.

Looking forward, 3-(3-fluoro-4-methylphenyl)azetidine is poised to play a significant role in addressing challenges like drug resistance and target selectivity—topics dominating recent scientific conferences. Its balanced properties exemplify the current preference for lead-like rather than drug-like characteristics in early discovery, reflecting evolving strategies in hit-to-lead optimization. With multiple suppliers now listing CAS No. 1260773-83-8 in their catalogs, accessibility supports broader investigation of this promising chemical entity.

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